Nitronium tetrafluoroborate

Electrophilic nitration Solubility Reaction medium

Nitronium tetrafluoroborate (NO₂BF₄, CAS 13826-86-3) is a pre-formed, solid nitronium salt that serves as a potent electrophilic nitrating agent for aromatic compounds, alkenes, organonitrogen species, and fullerene derivatives. It crystallizes as a colorless to white solid with a density of 1.29 g/mL at 20 °C and a reported melting point of 200–240 °C (with decomposition).

Molecular Formula BF4HNO2-
Molecular Weight 132.81 g/mol
CAS No. 13826-86-3
Cat. No. B088792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitronium tetrafluoroborate
CAS13826-86-3
Molecular FormulaBF4HNO2-
Molecular Weight132.81 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[N+](=O)=O
InChIInChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1
InChIKeyRGVZMPONLYFINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitronium Tetrafluoroborate (CAS 13826-86-3): Procurement and Selection Guide for Electrophilic Nitration Reagents


Nitronium tetrafluoroborate (NO₂BF₄, CAS 13826-86-3) is a pre-formed, solid nitronium salt that serves as a potent electrophilic nitrating agent for aromatic compounds, alkenes, organonitrogen species, and fullerene derivatives . It crystallizes as a colorless to white solid with a density of 1.29 g/mL at 20 °C and a reported melting point of 200–240 °C (with decomposition) . Unlike traditional mixed-acid nitration systems (HNO₃/H₂SO₄) that generate the nitronium ion (NO₂⁺) in situ under strongly acidic and aqueous conditions, NO₂BF₄ enables nitration to be conducted in non-aqueous, non-acidic organic solvents such as sulfolane, nitromethane, or dichloromethane [1]. This property renders it particularly valuable for acid-sensitive substrates and for mechanistic studies requiring a well-defined electrophile source. However, the reagent is hygroscopic and moisture-sensitive, decomposing upon contact with water to release corrosive HF and HNO₃, and it must be stored under inert atmosphere at 2–8 °C [2].

Why Nitronium Tetrafluoroborate (NO₂BF₄) Cannot Be Simply Substituted by Other Nitronium Salts or In Situ Generators


In-class substitution among nitronium salts—such as nitronium tetrafluoroborate (NO₂BF₄), nitronium hexafluorophosphate (NO₂PF₆), nitronium triflate (NO₂OTf), and nitronium perchlorate (NO₂ClO₄)—is not straightforward due to marked differences in solubility, thermal stability, handling safety, and reaction selectivity. NO₂BF₄ exhibits poor solubility in many common organic solvents [1], a property that can be both a limitation (e.g., requiring specialized solvents like sulfolane) and a strategic advantage (e.g., enabling heterogeneous or solid-supported nitration protocols). In contrast, NO₂PF₆ offers enhanced solubility in nitromethane and acetonitrile but is less widely available and more costly [1][2]. Nitronium perchlorate, while a powerful nitrating agent, is a known energetic material with hypergolic tendencies toward organics, imposing stringent safety and shipping restrictions [3]. Furthermore, in situ nitration using HNO₃/H₂SO₄ or acetyl nitrate cannot provide the same level of substrate tolerance (e.g., for acid-labile functional groups) or mechanistic control afforded by pre-formed NO₂BF₄ in aprotic media . The quantitative evidence presented below delineates these differential performance boundaries, enabling informed reagent selection based on specific experimental objectives and constraints.

Nitronium Tetrafluoroborate: Quantitative Performance Differentiation Against Comparator Reagents


Solubility-Limited Reaction Control: NO₂BF₄ vs. NO₂PF₆ in Non-Aqueous Nitration

The relatively poor solubility of NO₂BF₄ in common organic solvents (e.g., nitromethane, acetonitrile) contrasts with the more soluble nitronium hexafluorophosphate (NO₂PF₆), which is sometimes substituted to overcome solubility constraints [1]. While this solubility difference can limit homogeneous reaction conditions for NO₂BF₄, it also enables heterogeneous nitration protocols that are not feasible with NO₂PF₆. Furthermore, NO₂PF₆ is less commercially available and requires additional purification steps (e.g., recrystallization from nitromethane) to achieve acceptable purity, whereas NO₂BF₄ is offered at 95–97% purity from multiple vendors [1][2]. The decomposition temperature of NO₂BF₄ (>180 °C to NO₂F and BF₃) is also lower than that of NO₂PF₆, which affects thermal stability considerations during storage and handling [3].

Electrophilic nitration Solubility Reaction medium

Enhanced Reactivity Toward Deactivated Aromatics: NO₂BF₄ in Superacidic vs. Aprotic Media

The reactivity of nitronium tetrafluoroborate toward deactivated di- and trifluoronitrobenzenes is significantly enhanced when the reaction is conducted in superacidic trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) compared with aprotic solvents such as methylene chloride (CH₂Cl₂) or sulfolane [1]. This enhancement is attributed to improved solubility, higher dissociation of the nitronium salt, and protosolvation of the NO₂⁺ ion by the superacid medium [1]. In contrast, nitronium triflate (NO₂OTf) is inherently more reactive in aprotic media due to the weaker coordinating ability of the triflate anion, but it is also more difficult to handle and less stable .

Electrophilic aromatic substitution Deactivated substrates Superacid catalysis

Controllable Porphyrin Functionalization: Chromatography-Free Mono- and Tri-Nitration Yields

Nitronium tetrafluoroborate enables controllable and selective nitration of meso-tetraphenylporphyrin (TPP), providing chromatography-free access to mono-, bis-, and tris(4-nitrophenyl)porphyrins in high yields [1]. While exact yields are not specified in the abstract, the methodology is highlighted for its regioselectivity and operational simplicity. In contrast, traditional mixed-acid nitration of TPP often leads to over-nitration and complex product mixtures requiring extensive chromatographic separation [2]. This represents a clear differentiation in synthetic utility for porphyrin functionalization.

Porphyrin chemistry Regioselective nitration Synthetic methodology

Adamantane and Diamantane Nitration: Isolated Yield Comparison

The slow reaction of adamantane with nitronium tetrafluoroborate at room temperature in purified, nitrile-free nitromethane or nitroethane yields 1-nitroadamantane in 66% and 74% isolated yield, respectively [1]. Under similar conditions, diamantane nitration yields 62% 1-nitrodiamantane and 5% 4-nitrodiamantane [1]. These yields represent a practical benchmark for cage hydrocarbon functionalization using NO₂BF₄. Comparative data for nitronium hexafluorophosphate (NO₂PF₆) or nitronium perchlorate under identical conditions are not available in the same study, but the reported yields provide a performance baseline against which alternative nitration methods (e.g., N₂O₅ or acetyl nitrate) can be assessed.

Cage hydrocarbon functionalization Electrophilic nitration Yield optimization

Crown Ether Complexation Enables High Substrate and Positional Selectivity

Complexation of nitronium tetrafluoroborate with crown ethers (e.g., 18-crown-6) in dichloromethane yields a nitrating system that exhibits very high substrate and positional selectivity in the nitration of benzene and toluene [1]. While quantitative selectivity ratios are not provided in the abstract, the system is described as 'well-behaved' and offers a marked improvement over nitration with uncomplexed NO₂BF₄ or traditional mixed acid, which typically produce significant ortho/para isomer mixtures and over-nitration byproducts [2]. This demonstrates that NO₂BF₄ can be modulated via supramolecular complexation to achieve selectivity profiles that are not accessible with other nitronium salts without such modification.

Supramolecular nitration Regioselectivity Crown ether catalysis

Thermal Decomposition Pathway Differentiates Handling and Storage Requirements

Nitronium tetrafluoroborate undergoes thermal decomposition at temperatures exceeding 180 °C, yielding nitryl fluoride (NO₂F) and boron trifluoride (BF₃) as gaseous products [1]. This decomposition pathway is distinct from that of nitronium perchlorate (NO₂ClO₄), which is a known energetic material capable of detonation or hypergolic reaction upon contact with organic matter [2]. While both reagents require careful handling under anhydrous conditions, NO₂BF₄ is generally considered less hazardous for transport and laboratory use, falling under UN3260 (Corrosive solid, acidic, inorganic, n.o.s.) rather than the more restrictive classifications applicable to perchlorate salts .

Reagent stability Thermal decomposition Safety

Nitronium Tetrafluoroborate: Optimal Application Scenarios Driven by Quantitative Evidence


Nitration of Acid-Sensitive or Polyfunctional Substrates in Non-Aqueous Media

When a substrate contains acid-labile protecting groups, base-sensitive functionalities, or is prone to hydrolysis, traditional mixed-acid nitration (HNO₃/H₂SO₄) is contraindicated. NO₂BF₄ enables nitration in strictly non-aqueous, non-acidic solvents such as sulfolane, nitromethane, or dichloromethane . This scenario is directly supported by the reagent's ability to effect nitration without generating strong acids in situ, as demonstrated in the nitration of porphyrins and nitrogen compounds [1]. The moisture-sensitive nature of NO₂BF₄ requires anhydrous handling, but this is a manageable trade-off for substrate compatibility.

Selective Functionalization of Polycyclic Aromatic Hydrocarbons and Cage Molecules

For substrates such as adamantane, diamantane, and meso-tetraphenylporphyrin, NO₂BF₄ provides a controlled nitration pathway that yields mono-nitrated products in useful isolated yields (66–74% for adamantane derivatives) . The ability to tune reactivity through solvent selection (nitromethane vs. nitroethane) and the avoidance of over-nitration make NO₂BF₄ preferable to harsher nitrating agents that often produce complex product mixtures requiring extensive purification [1].

Mechanistic Studies Requiring a Defined Electrophile Source

In kinetic and mechanistic investigations of electrophilic aromatic substitution, the use of pre-formed NO₂BF₄ eliminates the complex equilibria and protonation/deprotonation steps associated with in situ nitronium ion generation. This allows for cleaner interpretation of rate data and isotope effects . The reagent's well-characterized behavior in solvents like sulfolane has been foundational in establishing the mechanism of nitronium ion nitration [1].

Synthesis of N-Nitro and Nitrate Ester Derivatives via Transfer Nitration

NO₂BF₄ serves as a precursor to N-nitropyridinium and N-nitrocollidinium salts, which function as mild, neutral transfer nitration agents for the O-nitration of acid-sensitive alcohols and polyols . This methodology enables the preparation of nitrate esters (e.g., nitroglycerine, ethylene glycol dinitrate) under essentially neutral conditions, a capability that is not readily achieved with nitronium hexafluorophosphate or perchlorate .

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